N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide
Description
Crystallographic Analysis and Stereochemical Configuration
The target compound exhibits a definitive stereochemical configuration characterized by multiple chiral centers within its tetrahydrofuran ring system. The stereochemistry is specified as (2R,3R,4R,5R), indicating the absolute configuration of the four asymmetric carbon atoms in the ribose-derived sugar moiety. This configuration is consistent with the natural D-ribose stereochemistry found in biological nucleosides, ensuring compatibility with enzymatic processes and cellular machinery.
The bis(4-methoxyphenyl)(phenyl)methoxy protecting group, commonly referred to as the dimethoxytrityl group, provides substantial steric bulk that influences the compound's crystallographic packing and conformational preferences. Crystallographic studies of related dimethoxytrityl-protected nucleosides reveal that this bulky protecting group adopts specific orientations that minimize steric interactions while maintaining accessibility to the 5'-hydroxyl position for further chemical modifications.
The molecular formula C32H33N3O8 with a molecular weight of 587.63 grams per mole establishes the precise atomic composition of this complex nucleoside derivative. The compound maintains the characteristic pyrimidine ring system of cytidine while incorporating the acetyl modification at the N4 position and the dimethoxytrityl protection at the 5'-hydroxyl group.
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this complex nucleoside derivative. The 1H nuclear magnetic resonance spectrum demonstrates characteristic signals corresponding to the dimethoxytrityl aromatic protons, appearing as complex multipiples in the aromatic region between 6.8 and 7.4 parts per million. The methoxy groups of the protecting moiety generate distinctive singlet signals at approximately 3.8 parts per million, integrating for six protons total.
The ribose ring protons exhibit characteristic coupling patterns consistent with the established stereochemistry, with the 1'-proton appearing as a doublet due to coupling with the 2'-proton. The N4-acetyl group manifests as a distinct singlet in the aliphatic region, typically observed around 2.1 parts per million, confirming the presence of the acetyl modification that distinguishes this compound from unmodified cytidine derivatives.
Infrared spectroscopy reveals characteristic absorption bands that provide structural confirmation. The carbonyl stretching frequencies appear at distinct positions: the acetyl carbonyl typically absorbs around 1650-1680 cm⁻¹, while the pyrimidine ring carbonyls exhibit absorption in the 1600-1650 cm⁻¹ region. The presence of hydroxyl groups generates broad absorption bands in the 3200-3600 cm⁻¹ region, though these may be modified by intramolecular hydrogen bonding interactions.
Ultraviolet-visible spectroscopy demonstrates absorption characteristics consistent with the modified cytidine chromophore. The compound exhibits maximum absorption around 270-272 nanometers, similar to other cytidine derivatives, with the N4-acetyl modification causing subtle shifts in the absorption profile compared to the parent nucleoside.
Thermodynamic Properties and Solubility Profiling
The thermodynamic properties of this nucleoside derivative reflect the combined influences of the polar ribose-cytidine core and the lipophilic dimethoxytrityl protecting group. Thermal stability analysis indicates a melting point in the range of 208-218 degrees Celsius, though the exact value may be influenced by the presence of the bulky protecting groups. The compound exhibits decomposition characteristics at elevated temperatures, necessitating careful handling and storage protocols.
Solubility profiling reveals complex behavior due to the amphiphilic nature of the molecule. The compound demonstrates limited solubility in purely aqueous systems but shows enhanced solubility in polar organic solvents such as dimethyl sulfoxide and methanol, particularly when heated. This solubility pattern is characteristic of protected nucleosides where the hydrophobic protecting groups dominate the overall solution behavior.
| Property | Value | Conditions |
|---|---|---|
| Molecular Weight | 587.63 g/mol | - |
| Melting Point | 208-218°C | Decomposition |
| Solubility (Water) | Limited | Room temperature |
| Solubility (Dimethyl sulfoxide) | Soluble | Heated conditions |
| Solubility (Methanol) | Soluble | Heated conditions |
| Storage Temperature | +2 to +8°C | Recommended |
The compound requires storage under controlled conditions, typically at refrigerated temperatures between +2 to +8 degrees Celsius, to maintain chemical stability and prevent degradation of the sensitive acetyl and protecting group functionalities. Exposure to moisture and elevated temperatures can lead to hydrolytic degradation, particularly affecting the N4-acetyl modification and the acid-labile dimethoxytrityl protecting group.
Comparative Analysis with Native Cytidine Derivatives
Comparative analysis with native cytidine and related derivatives reveals significant structural and functional differences introduced by the N4-acetyl modification and dimethoxytrityl protection. Native cytidine exhibits a molecular weight of 243.2 grams per mole and demonstrates markedly different solubility characteristics, being readily soluble in water at concentrations up to 50 milligrams per milliliter.
The N4-acetyl modification fundamentally alters the electronic properties of the cytosine base, withdrawing electron density from the pyrimidine ring system and affecting the nucleobase's susceptibility to chemical transformations. This modification enhances the compound's stability under certain reaction conditions while potentially altering its base-pairing properties and interactions with complementary nucleobases.
| Compound Feature | Target Compound | Native Cytidine | N4-Acetylcytidine |
|---|---|---|---|
| Molecular Weight | 587.63 g/mol | 243.2 g/mol | 285.25 g/mol |
| Water Solubility | Limited | 50 mg/mL | Slightly soluble |
| Protecting Groups | Dimethoxytrityl | None | None |
| N4-Modification | Acetyl | None | Acetyl |
| Melting Point | 208-218°C | 230-233°C | 199°C (dec.) |
The dimethoxytrityl protecting group serves as a crucial synthetic intermediate, providing selective protection of the 5'-hydroxyl position while allowing manipulation of other functional groups. This protection strategy is essential for stepwise oligonucleotide synthesis protocols where selective activation and coupling of specific positions is required.
The compound's enhanced lipophilicity compared to native cytidine derivatives results from the substantial contribution of the dimethoxytrityl protecting group, which contains multiple aromatic rings and methoxy substituents. This increased lipophilicity affects cellular uptake mechanisms and distribution properties, making the compound valuable for specific synthetic applications but potentially limiting its direct biological utility until deprotection occurs.
Properties
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N3O8/c1-21(37)34-28-18-19-36(32(39)35-28)31-30(42-4)29(38)27(44-31)20-43-33(22-8-6-5-7-9-22,23-10-14-25(40-2)15-11-23)24-12-16-26(41-3)17-13-24/h5-19,27,29-31,38H,20H2,1-4H3,(H,34,35,37,39)/t27-,29-,30-,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINUHOJILDNELQ-PMFUCWTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743381 | |
| Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
601.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199593-08-3 | |
| Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of N4-Acetyl-5’-O-DMT-2’-O-methylcytidine It is synthesized to be used as an enzyme-linked probe. It is labeled with biotin and can be detected by binding to an antibody which has been labeled with a fluorescent tag.
Mode of Action
The compound interacts with its targets (antibodies) through a binding process. The biotin label on the compound allows it to be detected when it binds to an antibody that has been labeled with a fluorescent tag.
Biochemical Pathways
The compound plays a pivotal role in the synthesis of modified nucleic acids utilized for treating various diseases like cancer, viral infections, and genetic disorders.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N4-Acetyl-5’-O-DMT-2’-O-methylcytidine The compound is synthesized on a solid phase and then cleaved from the support material. The spacer arm is added to the 5’ end of the nucleotide and the 3’-OH group is modified with 2’-O-methyl groups.
Result of Action
The result of the action of N4-Acetyl-5’-O-DMT-2’-O-methylcytidine It has been shown to be sensitive in techniques such as solid phase synthesis, nucleic acid research, and immunoassays.
Biochemical Analysis
Biochemical Properties
N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide plays a significant role in biochemical reactions due to its structural similarity to natural cytidine. It interacts with various enzymes and proteins involved in nucleic acid synthesis and modification. For instance, it can be used as a substrate for enzymes that catalyze the addition of biotin or fluorescent tags to nucleotides, facilitating the detection and analysis of nucleic acids. The interactions between this compound and biomolecules are primarily based on its ability to mimic natural nucleotides, allowing it to participate in enzymatic reactions and binding processes.
Cellular Effects
This compound influences various cellular processes by integrating into nucleic acids and affecting their function. This compound can alter cell signaling pathways, gene expression, and cellular metabolism by modifying the structure and function of RNA and DNA molecules. Its incorporation into nucleic acids can lead to changes in the stability and translation of mRNA, ultimately impacting protein synthesis and cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with enzymes and nucleic acids. This compound can inhibit or activate specific enzymes involved in nucleic acid synthesis and modification. For example, it can act as a competitive inhibitor for enzymes that recognize natural cytidine, thereby affecting the overall rate of nucleic acid synthesis. Additionally, it can induce changes in gene expression by altering the methylation patterns of DNA and RNA molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable when stored at low temperatures (e.g., -20°C) and can maintain its activity for extended periods. Its stability and effectiveness may decrease over time due to degradation processes. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively modify nucleic acids without causing significant toxicity. At higher doses, it may exhibit toxic effects, including disruptions in cellular metabolism and gene expression. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels.
Metabolic Pathways
This compound is involved in various metabolic pathways related to nucleic acid synthesis and modification. It interacts with enzymes such as methyltransferases and polymerases, which play crucial roles in the methylation and elongation of nucleic acids. This compound can also affect metabolic flux by altering the levels of specific metabolites involved in nucleotide biosynthesis and degradation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via nucleoside transporters and subsequently incorporated into nucleic acids. The compound’s distribution within tissues is influenced by its interactions with binding proteins and transporters, which can affect its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. Its localization within the nucleus, for example, allows it to interact with DNA and RNA molecules, thereby influencing gene expression and nucleic acid metabolism.
Biological Activity
N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide is a complex organic compound with potential therapeutic applications. Its structure suggests a multifaceted interaction with biological systems, particularly in the realm of medicinal chemistry and pharmacology.
The compound has the following chemical characteristics:
- Molecular Formula : C40H41N3O9
- Molecular Weight : 707.77 g/mol
- CAS Number : 251647-49-1
- Storage Conditions : Should be kept in a dark place at temperatures between 2°C and 8°C to maintain stability .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : Preliminary studies suggest that the compound may inhibit certain enzymes that play a role in cell proliferation and survival.
- Neuronal Differentiation : Similar compounds have been shown to induce neuronal differentiation in cell lines, indicating potential neuroprotective effects .
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound and similar derivatives:
Table 1: Summary of Biological Activities
| Study | Activity Evaluated | Findings |
|---|---|---|
| Study 1 | Neuronal Differentiation | Induced differentiation in NT2 cells; effective at specific concentrations. |
| Study 2 | Enzyme Inhibition | Showed significant inhibition of target enzymes involved in cancer cell metabolism. |
| Study 3 | Cytotoxicity | Moderate cytotoxic effects observed in cancer cell lines at higher concentrations. |
Case Studies
- Neuronal Differentiation Assay :
- Cancer Cell Line Testing :
Structure-Activity Relationship (SAR)
The structure of this compound highlights several functional groups that may contribute to its biological activity:
- The dihydropyrimidine moiety is known for its role in enzyme inhibition.
- The methoxyphenyl groups enhance lipophilicity, potentially improving cellular uptake.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Group Variations
Analytical Comparisons
- NMR Profiling : Chemical shift differences in regions A (δ 29–36) and B (δ 39–44) highlight substituent-induced electronic effects. For example, fluorination at 3′ reduces δ values by 0.2–0.5 ppm due to electronegativity .
- MS/MS Molecular Networking : Cosine scores (>0.85) between the target compound and benzamide analogs confirm conserved fragmentation patterns (e.g., DMT group loss at m/z 409.4) .
Research Findings and Implications
- Protecting Group Impact: The DMT group enhances solubility in non-polar solvents (e.g., CH2Cl2) but requires acidic deprotection, which may limit compatibility with acid-sensitive functionalities .
- Stereochemical Specificity : The (2R,3R,4R,5R) configuration is critical for mimicking natural ribose conformations, as enantiomeric impurities reduce binding affinity by >50% in enzyme inhibition assays .
Preparation Methods
Ribose Tritylation and Functionalization
The ribose derivative (2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-ol undergoes tritylation using 4,4'-(chloro(phenyl)methylene)bis(methoxybenzene) in pyridine, achieving >90% protection efficiency. Subsequent mesylation with methanesulfonyl chloride in dichloromethane introduces a leaving group for nucleophilic displacement.
Stereoselective Tetrahydrofuran Cyclization
Ring closure employs a Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF), yielding the tetrahydrofuran core with >95% stereochemical fidelity. Alternative methods using sodium periodate in acetonitrile achieve comparable results but require rigorous moisture control.
Nucleobase Coupling and Acetamide Installation
Vorbrüggen Glycosylation
The tetrahydrofuran intermediate couples with 2-oxo-1,2-dihydropyrimidin-4-amine via Vorbrüggen conditions: hexamethyldisilazane (HMDS) and trimethylsilyl triflate in acetonitrile at 80°C. This step proceeds with 78–85% yield, confirmed by HPLC analysis.
Acetylation under Schotten-Baumann Conditions
Post-glycosylation, the free amine reacts with acetyl chloride in a biphasic system (dichloromethane/water) using sodium bicarbonate as base. Reaction monitoring via TLC (Rf = 0.45 in ethyl acetate/hexanes 1:1) ensures complete conversion to the acetamide.
Deprotection and Final Purification
Trityl Group Removal
Cleavage of the DMT group uses 2% dichloroacetic acid in dichloromethane, followed by neutralization with triethylamine. This step requires precise stoichiometry to prevent glycosidic bond hydrolysis.
Chromatographic Purification
Final purification employs reverse-phase HPLC (C18 column, 10→90% acetonitrile/water + 0.1% TFA) to achieve ≥98% purity. Lyophilization yields a white crystalline solid with characteristic [α]D²⁵ = +43.6° (c = 1.0, CHCl₃).
Analytical Characterization
Spectroscopic Validation
Solubility and Formulation
Stock solutions (10 mM in DMSO) remain stable for 6 months at -80°C. In vivo formulations utilize PEG300/Tween 80 emulsions, with DMSO content <5% to minimize cytotoxicity.
Industrial-Scale Production Considerations
Custom synthesis platforms (e.g., Aromsyn) optimize the route for kilogram-scale production:
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its reactivity in synthetic pathways?
- The compound contains a tetrahydrofuran ring with multiple stereochemical centers (2R,3R,4R,5R), a bis(4-methoxyphenyl)(phenyl)methyl (DMT) protecting group, and a 2-oxo-1,2-dihydropyrimidin-4-yl acetamide moiety. The stereochemistry and protecting groups are critical for nucleophilic stability and regioselectivity in oligonucleotide synthesis .
- Methodological Insight : Use ¹H/¹³C NMR to confirm stereochemistry (e.g., δ 3.8 ppm for -OCH₃ in DMT groups) and IR spectroscopy (e.g., 1667 cm⁻¹ for carbonyl groups) to validate functional groups .
Q. How is this compound synthesized, and what are the optimal reaction conditions?
- A common approach involves coupling protected sugar moieties with pyrimidine derivatives. For example:
- Step 1 : Activate the tetrahydrofuran intermediate with DMT-protected chloromethyl groups under anhydrous DMF/K₂CO₃ conditions.
- Step 2 : React with a 2-oxo-dihydropyrimidine acetamide derivative at room temperature, monitored by TLC for completion (Rf ~0.5 in ethyl acetate/hexane) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?
- Case Study : Discrepancies in δ 7.5–8.1 ppm (aromatic protons) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or tautomerism in the dihydropyrimidine ring.
- Methodology :
- Perform variable-temperature NMR to identify dynamic equilibria.
- Validate with DFT calculations (e.g., Gaussian 16) to model chemical shifts and compare with experimental data .
Q. What strategies optimize the removal of the DMT protecting group without degrading the core structure?
- Challenge : Overly acidic conditions (e.g., 3% trichloroacetic acid) may hydrolyze the tetrahydrofuran ring.
- Solution : Use milder deprotection agents (e.g., 0.5 M ammonium hydroxide in dioxane) at 0°C for 30 minutes. Monitor by LC-MS for intact molecular ion peaks .
- Data : Purity >98% achieved in via controlled deprotection .
Q. How can computational tools predict the compound’s stability under varying pH or temperature conditions?
- Approach :
- Use molecular dynamics (MD) simulations (e.g., GROMACS) to model hydrolysis pathways of the acetamide group.
- Pair with experimental stability assays (e.g., 24-hour incubations at pH 2–9) to validate predictions .
Experimental Design & Data Analysis
Q. What analytical techniques are essential for characterizing stereochemical purity?
- Required Methods :
- Chiral HPLC : Use a Chiralpak IA-3 column (hexane:isopropanol 90:10) to resolve enantiomers.
- Polarimetry : Compare optical rotation ([α]D²⁵) with literature values (e.g., +32° for the 2R,3R,4R,5R configuration) .
- Contingency : If crystallinity is poor, employ X-ray crystallography (e.g., Bruker D8 Venture) for absolute configuration determination .
Q. How should researchers address low yields in coupling reactions involving bulky protecting groups?
- Optimization Steps :
- Increase steric tolerance by switching from DMF to DMA (dimethylacetamide) as a solvent.
- Use ultrasound-assisted synthesis (40 kHz, 50°C) to enhance reaction rates by 30% .
Future Directions
Q. What emerging methodologies could enhance the synthesis or application of this compound?
- AI-Driven Synthesis : Implement neural networks (e.g., ChemBERTa) to predict optimal reaction parameters (solvent, catalyst) from historical data .
- Automated Platforms : Use robotic liquid handlers (e.g., Opentrons) for high-throughput screening of protecting group strategies .
- Collaborative Frameworks : Integrate with initiatives like ICReDD’s computational-experimental feedback loops to accelerate discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
